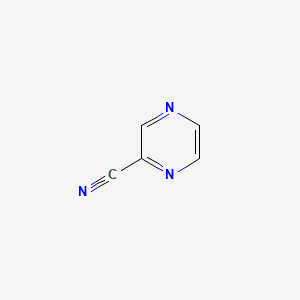







|
REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7]#[N:8].S(Cl)([Cl:12])(=O)=O>C1(C)C=CC=CC=1.CN(C)C=O>[Cl:12][C:3]1[C:2]([C:7]#[N:8])=[N:1][CH:6]=[CH:5][N:4]=1
|


|
Name
|
|
|
Quantity
|
26.36 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(C=NC=C1)C#N
|
|
Name
|
|
|
Quantity
|
187 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
19 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
135 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(Cl)Cl
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
stirred overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
|
Type
|
ADDITION
|
|
Details
|
After completion of addition
|
|
Type
|
CUSTOM
|
|
Details
|
The toluene layer is separated
|
|
Type
|
EXTRACTION
|
|
Details
|
the residual red oil is extracted with diethyl ether
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled with ice
|
|
Type
|
ADDITION
|
|
Details
|
after pouring
|
|
Type
|
ADDITION
|
|
Details
|
by adding saturated aqueous sodium hydrogen carbonate solution
|
|
Type
|
CUSTOM
|
|
Details
|
The organic layer is separated
|
|
Type
|
EXTRACTION
|
|
Details
|
aqueous layer is extracted with diethyl ether
|
|
Type
|
WASH
|
|
Details
|
washed with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
to remove the solvent under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting residue is purified by silica gel column chromatography (eluent: n-hexane/ethyl acetate=4/1)
|


Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C(=NC=CN1)C#N
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 16.58 g | |
| YIELD: CALCULATEDPERCENTYIELD | 47.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |